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Compound of Interest

Compound Name:
1-(Pyridin-2-yl)piperidin-3-amine

hydrochloride

Cat. No.: B1391040 Get Quote

An In-depth Technical Guide to 1-(Pyridin-2-yl)piperidin-3-amine Hydrochloride: Synthesis,

Characterization, and Applications

Introduction
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most

prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals.[1] Its derivatives are

integral to over twenty classes of drugs, highlighting its significance in the design of bioactive

molecules.[1] Within this class, 3-aminopiperidine and its N-substituted analogues represent a

particularly valuable chiral building block. The strategic placement of the amino group at the 3-

position provides a crucial vector for chemical modification, enabling the synthesis of complex

molecules with precise three-dimensional architectures.

This guide focuses on a specific derivative, 1-(Pyridin-2-yl)piperidin-3-amine and its

hydrochloride salt. This molecule uniquely combines the flexible, saturated piperidine core with

the rigid, aromatic pyridine ring. This combination makes it a compelling scaffold for exploring

interactions with biological targets, particularly in the development of enzyme inhibitors and

receptor modulators. While public domain data on this specific hydrochloride salt is limited, this

document synthesizes information from closely related analogues and foundational chemical

principles to provide a comprehensive technical overview for researchers and drug

development professionals. We will delve into its chemical identity, proposed synthesis,
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analytical characterization, established applications of its core fragments, and essential safety

protocols.

Compound Identification and Physicochemical
Properties
A critical first step in working with any chemical entity is to establish its identity. The core

structure consists of a piperidine ring where the nitrogen atom is directly attached to the C2

position of a pyridine ring, and an amine group is substituted at the C3 position of the piperidine

ring. The hydrochloride salt form enhances stability and improves aqueous solubility, which is

often desirable for pharmaceutical development.

While a specific CAS (Chemical Abstracts Service) number for 1-(Pyridin-2-yl)piperidin-3-
amine hydrochloride is not prominently listed in major chemical databases, CAS numbers for

highly relevant structural analogues are provided in Table 1 for reference and comparison. The

properties listed below are predicted based on the constituent moieties and data from these

related compounds.

Table 1: Compound Identification and Physicochemical Properties of 1-(Pyridin-2-yl)piperidin-3-

amine and Related Analogues
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Property
1-(Pyridin-2-
yl)piperidin-3-
amine (Predicted)

1-(Pyrimidin-2-
yl)piperidin-3-
amine[2][3]

(R)-3-
Aminopiperidine
Dihydrochloride[4]
[5][6]

Molecular Formula

C₁₀H₁₅N₃ (Free Base)

/ C₁₀H₁₆ClN₃ (HCl

salt) / C₁₀H₁₇Cl₂N₄ (di-

HCl salt)

C₉H₁₄N₄ C₅H₁₄Cl₂N₂

Molecular Weight
177.25 g/mol (Free

Base)
178.23 g/mol 173.08 g/mol

CAS Number Not readily available
1146290-25-6 (Free

Base)
334618-23-4

Appearance
Predicted: Off-white to

tan solid
- Off-white solid

Solubility
Predicted: Soluble in

water, methanol
-

Soluble in Methanol

(Slightly), Water

(Slightly)[7]

Melting Point Not available - 190-195 °C[7]

Chirality

Exists as a racemate

unless a specific

enantiomer is

synthesized

-

Chiral, available as

(R) and (S)

enantiomers

Synthesis and Purification
The synthesis of N-aryl piperidines is a well-established field in organic chemistry.[8] A logical

and common approach for synthesizing 1-(Pyridin-2-yl)piperidin-3-amine is through a

nucleophilic aromatic substitution (SₙAr) reaction. This method involves the reaction of a

piperidine derivative with an activated pyridine ring.

Proposed Synthetic Pathway
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The most direct route involves the coupling of 2-chloropyridine with 3-aminopiperidine. To

achieve selectivity and prevent side reactions, the primary amine at the C3 position of the

piperidine ring must be protected with a suitable protecting group, such as a tert-

butoxycarbonyl (Boc) group. The Boc group is stable under the basic conditions required for

the SₙAr reaction and can be readily removed under acidic conditions.

The proposed workflow is as follows:

Protection: (R)- or (S)-3-aminopiperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) to

yield (R)- or (S)-3-(Boc-amino)piperidine.

Coupling (SₙAr): The protected piperidine is coupled with 2-chloropyridine in the presence of

a base (e.g., potassium carbonate or sodium hydride) and a high-boiling point solvent (e.g.,

DMF or DMSO) at elevated temperatures.

Deprotection: The resulting Boc-protected intermediate is treated with a strong acid, such as

hydrochloric acid (HCl) in a solvent like dioxane or methanol. This step simultaneously

removes the Boc group and forms the desired hydrochloride salt.
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Caption: Proposed synthetic workflow for 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride.

Experimental Protocol: A Representative Procedure
Protection Step: To a solution of 3-aminopiperidine dihydrochloride (1.0 eq) in a mixture of

dioxane and water, add sodium carbonate (3.0 eq). Cool the mixture to 0°C and add a

solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise. Allow the reaction to warm

to room temperature and stir for 12-18 hours. Extract the product with ethyl acetate, wash
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with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 3-(Boc-

amino)piperidine.

SₙAr Coupling: In a sealed vessel, combine 3-(Boc-amino)piperidine (1.0 eq), 2-

chloropyridine (1.2 eq), and potassium carbonate (2.5 eq) in anhydrous DMF. Heat the

mixture to 100-120°C for 16-24 hours. Monitor the reaction by TLC or LC-MS. After cooling,

dilute the mixture with water and extract with ethyl acetate. The combined organic layers are

washed, dried, and concentrated. The crude product is purified by column chromatography

on silica gel.

Deprotection and Salt Formation: Dissolve the purified intermediate in methanol and cool to

0°C. Add a 4M solution of HCl in dioxane (excess) dropwise. Stir the mixture at room

temperature for 2-4 hours. The product hydrochloride salt will typically precipitate. The solid

is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Analytical Characterization
Confirming the structure and purity of the final compound is paramount. A standard suite of

analytical techniques would be employed for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Will confirm the presence of both pyridine and piperidine ring protons. The

chemical shifts and coupling patterns will verify the substitution pattern. Protons on the

pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm), while piperidine protons

will be in the aliphatic region (δ 1.5-4.0 ppm).

¹³C NMR: Will show the correct number of carbon signals, distinguishing between aromatic

(pyridine) and aliphatic (piperidine) carbons.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will be used to

confirm the molecular weight of the free base. High-resolution mass spectrometry (HRMS)

will provide the exact mass, confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of

the compound. For chiral compounds, a chiral HPLC method would be necessary to

determine the enantiomeric excess (ee). A patent for analyzing the related 3-aminopiperidine
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describes using a derivatization agent (benzoyl chloride) followed by analysis on a C18

column.[9]
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Caption: Standard analytical workflow for compound characterization.

Applications in Research and Drug Development
The true value of a chemical scaffold lies in its application. While 1-(Pyridin-2-yl)piperidin-3-

amine is not itself a drug, its structural motifs are present in or relevant to several important

therapeutic areas.

Scaffold for DPP-4 Inhibitors
The chiral (R)-3-aminopiperidine core is a privileged scaffold found in a class of highly

successful anti-diabetic drugs known as gliptins, which are dipeptidyl peptidase-4 (DPP-4)

inhibitors.[6]

Alogliptin: Utilizes (R)-3-aminopiperidine as a key building block.[10]

Linagliptin: This potent DPP-4 inhibitor also incorporates the (R)-3-aminopiperidine moiety,

highlighting the importance of this chiral amine in achieving high affinity and selectivity.[6][10]
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The synthesis of these drugs relies on the nucleophilicity of the 3-amino group, demonstrating

the utility of this functional handle in complex molecule synthesis.

PCSK9 Inhibitors
Directly relevant to the title compound, a 2018 study from Pfizer detailed the discovery of a

series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small

molecule inhibitors of PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9).[11][12] These

compounds inhibit PCSK9 mRNA translation, a validated therapeutic approach for managing

hypercholesterolemia.[12] The study explicitly identifies the N-(pyridin-2-yl)-N-(piperidin-3-yl)

fragment as a core structural element, underscoring the potential of this scaffold in developing

treatments for cardiovascular disease.

Other Therapeutic Areas
The fusion of pyridine and piperidine rings is a common strategy in medicinal chemistry.

Pyrido[2,3-d]pyrimidine derivatives, which feature a related structural framework, have been

investigated as EGFR inhibitors for cancer therapy and as antibacterial agents.[13][14] This

suggests that the combination of these two heterocycles can be tuned to interact with a wide

range of biological targets.

Safety and Handling
As a research chemical, 1-(Pyridin-2-yl)piperidin-3-amine hydrochloride should be handled

with appropriate care. While a specific Safety Data Sheet (SDS) is not available, safety

precautions can be inferred from related compounds like (R)-3-Aminopiperidine

dihydrochloride.

Hazard Statements: Likely to cause skin irritation (H315), serious eye damage (H319), and

respiratory irritation (H335).[15]

Precautionary Measures:

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves,

and a lab coat.

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15]
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Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely

hygroscopic (absorbs moisture from the air), so storage under an inert atmosphere is

recommended.[7]

Conclusion
1-(Pyridin-2-yl)piperidin-3-amine hydrochloride is a specialized chemical building block with

significant potential in medicinal chemistry and drug discovery. By combining the validated 3-

aminopiperidine scaffold with a pyridine moiety, it offers a unique structural framework for

developing novel therapeutics. Its direct relevance to the development of PCSK9 inhibitors

provides a compelling rationale for its synthesis and further investigation. This guide provides a

foundational understanding of its synthesis, characterization, and application, serving as a

valuable resource for researchers aiming to leverage this and related structures in their

scientific pursuits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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